molecular formula C18H18ClN3O2 B602316 Loxapine N-oxide CAS No. 25967-34-4

Loxapine N-oxide

Cat. No.: B602316
CAS No.: 25967-34-4
M. Wt: 343.81
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Loxapine N-oxide is synthesized through the N-oxidation of loxapine. This reaction is typically catalyzed by flavonoid monoamine oxidases . The reaction conditions involve the use of specific oxidizing agents under controlled temperature and pH to ensure the selective oxidation of the nitrogen atom in the loxapine molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to maintain optimal reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Loxapine N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to loxapine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Further oxidized derivatives of this compound.

    Reduction: Loxapine.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Loxapine N-oxide has several scientific research applications:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its interactions with monoamine oxidases and other enzymes.

    Medicine: Explored for its potential therapeutic effects and pharmacokinetics.

    Industry: Utilized in the development of new antipsychotic drugs and formulations.

Mechanism of Action

Comparison with Similar Compounds

Loxapine N-oxide is similar to other tricyclic antipsychotic agents such as clozapine and amoxapine . it is unique in its specific N-oxidation, which alters its pharmacokinetic and pharmacodynamic properties. Similar compounds include:

    Clozapine: Another dibenzoxazepine antipsychotic with a similar structure.

    Amoxapine: A metabolite of loxapine with distinct pharmacological properties.

This compound stands out due to its specific interactions with monoamine oxidases and its unique metabolic profile .

Properties

IUPAC Name

8-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-22(23)10-8-21(9-11-22)18-14-12-13(19)6-7-16(14)24-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSWANHLDLADDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25967-34-4
Record name Loxapine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025967344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOXAPINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85EE9A1E8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What are the primary metabolic pathways of loxapine in humans, and what enzymes are involved?

A1: Loxapine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. Key metabolic pathways include:

  • 8-hydroxylation: Catalyzed by CYP1A2, this pathway leads to the formation of 8-hydroxyloxapine. []
  • 7-hydroxylation: CYP2D6 is the primary enzyme responsible for 7-hydroxyloxapine formation. []
  • N-demethylation: CYP3A4 plays a crucial role in this pathway, converting loxapine to amoxapine (N-desmethylloxapine). []
  • N-oxidation: Both CYP3A4 and flavin-containing monooxygenase (FMO) contribute to the formation of loxapine N-oxide. []

Q2: Are there analytical methods available for quantifying loxapine and its metabolites, including this compound, in biological samples?

A2: Yes, several analytical methods have been developed and validated for the quantification of loxapine and its metabolites.

  • Gas chromatography-mass spectrometry (GC-MS) has been used for the determination of loxapine in human plasma and urine, as well as for the identification of metabolites like this compound. []
  • Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive and selective technique for the simultaneous quantification of loxapine, this compound, amoxapine, 8-hydroxyloxapine, and 7-hydroxyloxapine in human plasma. [, ] These methods often employ different extraction techniques, such as cation-exchange solid-phase extraction for loxapine, amoxapine, and the hydroxylated metabolites, and organic precipitation for this compound. []

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